Cas no 439095-60-0 (2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol)

439095-60-0 structure
Nom du produit:2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol
Numéro CAS:439095-60-0
Le MF:C20H20F3NO
Mégawatts:347.374115943909
MDL:MFCD03425797
CID:3061116
PubChem ID:2783056
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol Propriétés chimiques et physiques
Nom et identifiant
-
- <br>2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quin olin-1-ol
- 2-(2-phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0?,(1)(2)]dodeca-4(12),5,7-trien-3-ol
- MFCD03425797
- 439095-60-0
- AKOS005070858
- 2-Phenethyl-1-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ol
- 2-(2-phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-3-ol
- 2-(2-phenylethyl)-3-(trifluoromethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ol
- 2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol
- CS-0359351
- 6T-0279
- 2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol
-
- MDL: MFCD03425797
- Piscine à noyau: InChI=1S/C20H20F3NO/c21-20(22,23)19(25)16-10-4-8-15-9-5-13-24(18(15)16)17(19)12-11-14-6-2-1-3-7-14/h1-4,6-8,10,17,25H,5,9,11-13H2
- La clé Inchi: BBKPDCPIJZWWPW-UHFFFAOYSA-N
- Sourire: C1=CC=C(C=C1)CCC2C(C3=CC=CC4=C3N2CCC4)(C(F)(F)F)O
Propriétés calculées
- Qualité précise: 347.14969875Da
- Masse isotopique unique: 347.14969875Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 4
- Complexité: 476
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.7
- Surface topologique des pôles: 23.5Ų
Propriétés expérimentales
- Point de fusion: 76-78°C
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol Informations de sécurité
- Description des dangers: Irritant
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB156379-500mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol; . |
439095-60-0 | 500mg |
€761.00 | 2025-02-21 | ||
A2B Chem LLC | AG16878-10mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4h-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | >95% | 10mg |
$240.00 | 2024-04-20 | |
TRC | P029375-50mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | 50mg |
$ 380.00 | 2022-06-03 | ||
Apollo Scientific | PC10265-500mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | 500mg |
£539.00 | 2023-09-02 | ||
abcr | AB156379-500 mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol; . |
439095-60-0 | 500mg |
€761.00 | 2023-06-23 | ||
abcr | AB156379-1g |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol; . |
439095-60-0 | 1g |
€1177.80 | 2025-02-21 | ||
A2B Chem LLC | AG16878-5g |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4h-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | >95% | 5g |
$4768.00 | 2024-04-20 | |
A2B Chem LLC | AG16878-1g |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4h-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | >95% | 1g |
$1173.00 | 2024-04-20 | |
A2B Chem LLC | AG16878-1mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4h-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AG16878-5mg |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4h-pyrrolo[3,2,1-ij]quinolin-1-ol |
439095-60-0 | >95% | 5mg |
$214.00 | 2024-04-20 |
2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol Littérature connexe
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
4. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
439095-60-0 (2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol) Produits connexes
- 16327-03-0(trans-3-methoxycyclopentanol)
- 2375260-76-5(Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 1805158-60-4(Methyl 5-(difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-3-acetate)
- 2694058-07-4((2S)-6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-acetamidohexanoic acid)
- 2229324-19-8(1,1,1-trifluoro-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propan-2-amine)
- 2225146-41-6(3,3-bis(chloromethyl)-1-cyclopropylazetidin-2-one)
- 2229010-39-1(5-(3-bromo-4-methoxyphenyl)-1,2-oxazol-4-amine)
- 2137489-74-6(3-(2,4-dimethyl-1H-imidazol-1-yl)-2-(methylamino)butanoic acid)
- 861550-46-1(4-(2-bromo-1-hydroxyethyl)benzene-1,2-diol)
- 1001500-02-2(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzohydrazide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:439095-60-0)2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo3,2,1-ijquinolin-1-ol

Pureté:99%
Quantité:1g
Prix ($):557.0